molecular formula C12H16ClN3O B2675487 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one CAS No. 952482-32-5

3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2675487
CAS No.: 952482-32-5
M. Wt: 253.73
InChI Key: FJEZAOCOLXYADV-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one (CAS: 952482-32-5) is a nitrogen-containing heterocyclic compound with a propan-1-one backbone. Its molecular formula is C₁₂H₁₆ClN₃O (MW: 253.73 g/mol), featuring a chlorine atom at the 3-position of the propanone chain and a piperazine ring substituted with a pyridin-2-yl group at the 1-position. The compound’s structural uniqueness lies in its piperazine-pyridine moiety, which is often exploited in medicinal chemistry for receptor-binding applications .

Properties

IUPAC Name

3-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-5-4-12(17)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEZAOCOLXYADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952482-32-5
Record name 3-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(pyridin-2-yl)piperazine with 3-chloropropanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial Research
Recent studies indicate that compounds similar to 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one have potential as antimalarial agents. For instance, the identification of novel inhibitors targeting plasmodial kinases such as PfGSK3 and PfPK6 suggests that derivatives of this compound could be developed to combat malaria resistance . The structure-activity relationship (SAR) studies have shown that modifications can enhance potency against these targets.

2. Cancer Therapeutics
The compound has been explored in the context of cancer treatment, particularly in the development of small molecules that inhibit programmed cell death protein 1 (PD-L1). These inhibitors are crucial for enhancing immune response against tumors . The binding affinities of related compounds have been evaluated, indicating potential for further development in oncology.

Case Studies

StudyFocusFindings
Kato et al. (2022)Antimalarial compoundsIdentified inhibitors of PfGSK3 with promising IC50 values, indicating potential for derivatives based on this compound to exhibit similar efficacy .
Recent Cancer ResearchPD-L1 inhibitionInvestigated small-molecule radioligands showing high binding affinity and favorable pharmacokinetics, suggesting modifications of 3-Chloro derivatives could lead to effective cancer therapies .

Biological Evaluation

The biological evaluation of this compound and its analogs has been conducted using various assays to determine their efficacy against specific biological targets. The results from these evaluations have highlighted the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to neurotransmitter receptors, altering their activity and influencing neurological processes .

Comparison with Similar Compounds

Key Properties :

  • SMILES : C1CN(CCN1C2=CC=CC=N2)C(=O)CCCl
  • InChIKey : FJEZAOCOLXYADV-UHFFFAOYSA-N

Applications: The pyridine-piperazine scaffold is frequently associated with central nervous system (CNS) drug development, receptor antagonism, and enzyme inhibition.

The following table and analysis highlight structural analogs and their key differences:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula CAS/Ref. Key Features
Target Compound : 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one Pyridin-2-yl-piperazine, 3-chloro-propanone C₁₂H₁₆ClN₃O 952482-32-5 Potential CNS activity; limited commercial availability.
Analog 1 : 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one Indole-benzenesulfonyl, pyridin-2-yl-piperazine C₂₄H₂₂ClN₅O₃S - 5-HT₆ receptor antagonist; enhanced steric bulk may improve receptor selectivity .
Analog 2 : 3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophen-2-yl, no piperazine C₇H₇ClOS - Synthesized via Friedel-Crafts acylation; lacks nitrogenous heterocycles, reducing CNS targeting potential .
Analog 3 : 3-Chloro-1-(4-(thian-4-yl)piperazin-1-yl)propan-1-one Thian-4-yl-piperazine C₁₂H₂₁ClN₂OS - Thianyl group introduces sulfur, altering electronic properties and solubility .
Analog 4 : 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one 3-Chlorophenyl-piperazine, indole C₂₀H₂₁ClN₄O 329779-53-5 Aryl substitutions (indole, chlorophenyl) may enhance serotonin receptor affinity.
Analog 5 : 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one Amino group replaces chlorine C₁₂H₁₈N₄O 938517-18-1 Increased polarity and potential for hydrogen bonding; altered pharmacokinetics.

Structural and Functional Analysis

Backbone Modifications :
  • Chlorine vs.
  • Ketone Position : The propan-1-one backbone is conserved across analogs, suggesting a role in stabilizing interactions (e.g., hydrogen bonding with target receptors).
Piperazine Substitutions :
  • Pyridin-2-yl vs. Thian-4-yl (Analog 3) : The thianyl group introduces sulfur, which may enhance metabolic stability but reduce π-π stacking interactions with aromatic residues in receptors .
  • Aryl Additions (Analog 1, 4, 19) : Bulky substituents like indole or chlorophenyl (e.g., Analog 1) improve receptor selectivity but may compromise blood-brain barrier penetration .

Biological Activity

3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one, with the molecular formula C12_{12}H16_{16}ClN3_3O and CAS number 952482-32-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(pyridin-2-yl)piperazine with 3-chloropropanoyl chloride in an organic solvent such as dichloromethane or toluene. The reaction is conducted under inert conditions to enhance yield and purity. Continuous flow reactors are also employed in industrial settings to optimize production efficiency .

This compound interacts with various biological targets, particularly in neurotransmitter systems. Its mechanism of action may involve:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : The compound may bind to neurotransmitter receptors, altering their activity and impacting neurological functions .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures demonstrated selective antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae. These compounds were found to be less potent than established antibiotics but showed promise for further development as antimicrobial agents .

Antichlamydial Activity

In a study focusing on antichlamydial agents, related compounds were synthesized and tested for activity against Chlamydia trachomatis. Modifications in the chemical structure led to enhanced activity, suggesting that structural variations can significantly influence biological efficacy .

Case Studies

Case Study 1: Antibacterial Screening
A series of piperazine derivatives were synthesized, including this compound. These compounds were screened for antibacterial activity, revealing moderate effectiveness against various strains. The study highlighted the importance of functional group positioning on biological activity .

Case Study 2: Enzyme Interaction Studies
Research on enzyme interactions demonstrated that similar compounds could inhibit specific proteases involved in bacterial survival. This inhibition could lead to novel therapeutic strategies against resistant bacterial strains, emphasizing the potential of piperazine derivatives in drug design .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/EnzymeIC50 (μg/mL)
3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-y]propan-1-oneAntibacterialNeisseria meningitidis64
ACP1aAntichlamydialChlamydia trachomatisModerate
ACP1bAntibacterialHaemophilus influenzae16
Piperazine derivative XEnzyme InhibitorClpP proteaseNot specified

Q & A

Q. Table 1. Synthetic Yields of Derivatives with Varying Substituents

Substituent on PiperazineYield (%)Purity (HPLC)Reference
4-Methoxyphenyl97.598.3
4-Fluorobenzyl53.097.0
3-Chloro-5-(trifluoromethyl)pyridin-2-yl72.095.9

Q. Table 2. Key Spectroscopic Data for Structural Validation

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 3.2–3.5 (piperazine -CH₂-), δ 8.2 (pyridine H)
HRMS[M+H]⁺ = 279.0845 (calc. 279.0841)
X-ray DiffractionBond length C-Cl: 1.78 Å

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